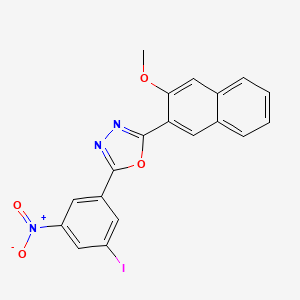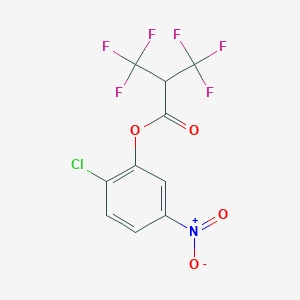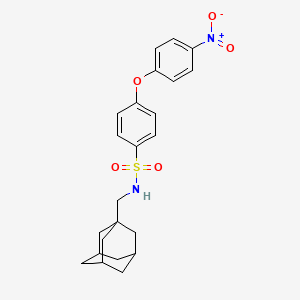
4'-phenyl-1',4'-dihydro-2,3'-biquinoline
Overview
Description
4'-phenyl-1',4'-dihydro-2,3'-biquinoline, also known as PDBQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDBQ has a unique structure that makes it a promising candidate for a variety of research applications.
Scientific Research Applications
4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been studied extensively for its potential applications in scientific research. One of the most promising applications of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline is in the field of cancer research. 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been shown to have anti-cancer properties, and it has been studied as a potential chemotherapy agent. 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain. Additionally, 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been studied for its potential use as a fluorescent probe for detecting DNA damage.
Mechanism of Action
The mechanism of action of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting topoisomerase II, 4'-phenyl-1',4'-dihydro-2,3'-biquinoline can prevent cancer cells from dividing and multiplying, making it a promising chemotherapy agent.
Biochemical and Physiological Effects:
4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4'-phenyl-1',4'-dihydro-2,3'-biquinoline in lab experiments is its unique structure, which makes it a useful tool for studying DNA replication and repair. Additionally, 4'-phenyl-1',4'-dihydro-2,3'-biquinoline is relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using 4'-phenyl-1',4'-dihydro-2,3'-biquinoline in lab experiments is its potential toxicity. 4'-phenyl-1',4'-dihydro-2,3'-biquinoline has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 4'-phenyl-1',4'-dihydro-2,3'-biquinoline. One area of research that is particularly promising is the development of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline-based chemotherapy agents. Researchers are also exploring the use of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline as a fluorescent probe for detecting DNA damage, which could have applications in cancer diagnosis and treatment. Additionally, researchers are investigating the potential use of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline in the treatment of neurodegenerative diseases such as Alzheimer's disease. Overall, 4'-phenyl-1',4'-dihydro-2,3'-biquinoline is a promising compound that has the potential to make significant contributions to scientific research.
properties
IUPAC Name |
2-(4-phenyl-1,4-dihydroquinolin-3-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-2-9-18(10-3-1)24-19-11-5-7-13-22(19)25-16-20(24)23-15-14-17-8-4-6-12-21(17)26-23/h1-16,24-25H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPRMVJKJMNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC=C2C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297826.png)


![10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297851.png)
![1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297858.png)

![1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine](/img/structure/B4297872.png)

![3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4297884.png)
![5-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide](/img/structure/B4297891.png)
![phenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate](/img/structure/B4297901.png)
![ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B4297911.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide](/img/structure/B4297919.png)
![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate](/img/structure/B4297921.png)